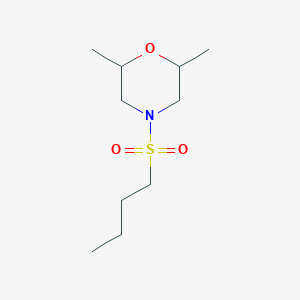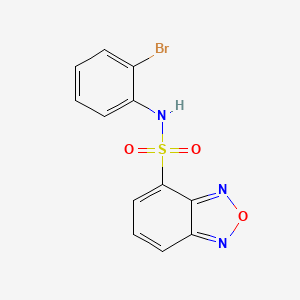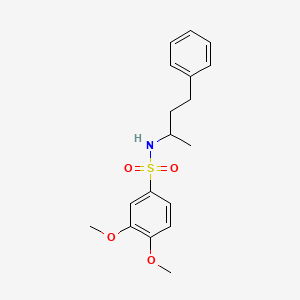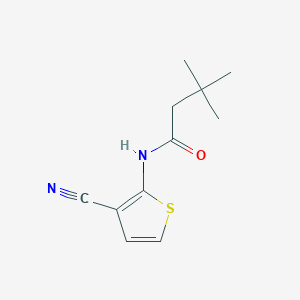
4-(butylsulfonyl)-2,6-dimethylmorpholine
説明
4-(Butylsulfonyl)-2,6-dimethylmorpholine, also known as BDM, is a chemical compound with the molecular formula C11H21NO3S. It belongs to the class of morpholine derivatives and is widely used in scientific research applications. BDM is a potent inhibitor of the potassium channel, and its mechanism of action involves blocking the channel's ion-conducting pore. The chemical structure of BDM is shown below:
作用機序
The mechanism of action of 4-(butylsulfonyl)-2,6-dimethylmorpholine involves blocking the ion-conducting pore of the potassium channel. The channel's pore is lined with amino acid residues that are critical for ion selectivity and conductance. 4-(butylsulfonyl)-2,6-dimethylmorpholine binds to these residues and prevents ions from passing through the channel, thereby inhibiting its function. The specificity of 4-(butylsulfonyl)-2,6-dimethylmorpholine for potassium channels is due to its interaction with specific amino acid residues that are unique to these channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(butylsulfonyl)-2,6-dimethylmorpholine are primarily related to its inhibition of potassium channels. By blocking these channels, 4-(butylsulfonyl)-2,6-dimethylmorpholine can alter the excitability of cells and tissues, leading to changes in electrical activity, muscle contraction, and hormone secretion. 4-(butylsulfonyl)-2,6-dimethylmorpholine has been shown to be particularly effective in blocking the function of voltage-gated potassium channels, which are critical for the regulation of action potential firing in neurons and muscle cells.
実験室実験の利点と制限
The advantages of using 4-(butylsulfonyl)-2,6-dimethylmorpholine in lab experiments include its high potency and selectivity for potassium channels, as well as its well-established mechanism of action. 4-(butylsulfonyl)-2,6-dimethylmorpholine is also relatively easy to synthesize and purify, making it a readily available tool for researchers. The limitations of 4-(butylsulfonyl)-2,6-dimethylmorpholine include its potential toxicity and the need for careful dosing and handling. 4-(butylsulfonyl)-2,6-dimethylmorpholine can also interact with other ion channels and transporters, leading to off-target effects that can complicate data interpretation.
将来の方向性
There are several future directions for research involving 4-(butylsulfonyl)-2,6-dimethylmorpholine. One area of interest is the development of more potent and selective inhibitors of potassium channels that can be used to study specific channel subtypes and isoforms. Another direction is the use of 4-(butylsulfonyl)-2,6-dimethylmorpholine in the development of novel therapies for diseases that are associated with potassium channel dysfunction, such as epilepsy and cardiac arrhythmias. Finally, the application of 4-(butylsulfonyl)-2,6-dimethylmorpholine in the study of other ion channels and transporters may lead to new insights into their structure and function.
科学的研究の応用
4-(butylsulfonyl)-2,6-dimethylmorpholine is widely used in scientific research as a tool to study the function of potassium channels. Potassium channels are integral membrane proteins that play a critical role in the regulation of cellular excitability and are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. 4-(butylsulfonyl)-2,6-dimethylmorpholine has been shown to be a potent and selective inhibitor of the potassium channel, and its use has led to significant advances in our understanding of the structure and function of these channels.
特性
IUPAC Name |
4-butylsulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-4-5-6-15(12,13)11-7-9(2)14-10(3)8-11/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZAUGSIJPILEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307420 | |
| Record name | 4-(butylsulfonyl)-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57150-65-9 | |
| Record name | NSC191012 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(butylsulfonyl)-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00307420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-tert-butylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4279335.png)


![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4279352.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4279363.png)
![2-({[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4279366.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4279373.png)




